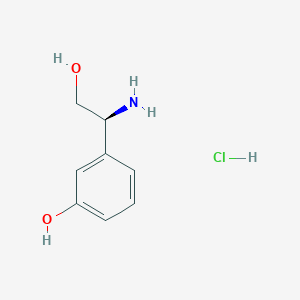

(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride

Description

(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS: 146812-68-2) is a chiral organic compound featuring a phenol ring substituted with an (S)-configured amino-hydroxyethyl group. Its molecular formula is inferred as C₈H₁₂ClNO₂ (based on structural analysis), though discrepancies exist in provided data (e.g., cites a conflicting formula, likely a catalog error). The compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery, particularly for studying adrenergic or dopaminergic receptor interactions due to its structural resemblance to neurotransmitters.

Properties

Molecular Formula |

C8H12ClNO2 |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

3-[(1S)-1-amino-2-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1 |

InChI Key |

HUADLLHIHCGJGR-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@@H](CO)N.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Reduction and Transfer Hydrogenation

One prominent method involves the asymmetric catalytic reduction of 1-(3-hydroxyphenyl)ethanone to produce (R)-3-(1-hydroxyethyl)phenol, which is then converted to the (S)-amino derivative via nucleophilic substitution after activation of the hydroxy group.

- Activation of the alcoholic hydroxy group by sulfonylation, typically using methanesulfonic anhydride or other sulfonylating agents (e.g., sulfonic anhydrides, sulfonyl chlorides, tosylates).

- Use of a non-nucleophilic base such as Hünig's base (ethyldiisopropylamine) under cooling conditions (~0°C) to control exothermic reactions.

- Nucleophilic substitution of the activated hydroxy group with an amine nucleophile, often dimethylamine, to introduce the amino functionality.

- Cleavage of sulfonylated phenol groups in aqueous alkali to yield the free amino alcohol.

- Resolution of the desired (S)-isomer by chromatographic or chiral resolving agents if necessary.

This process is versatile and allows for the preparation of optically active amino phenols with high stereoselectivity. The method is illustrated in patent US8637713B2 and includes detailed reaction conditions and intermediates.

Biocatalytic and Enzymatic Approaches

Recent advances utilize biocatalysis for enantioselective synthesis of amino alcohols related to this compound. Enzymatic cascades involving vinylphenol hydratases and ferulic acid decarboxylases have been engineered to perform stereoselective hydration and reductive amination steps.

Highlights from biocatalytic studies:

- Multienzyme one-pot cascades enable redox-neutral, atom-efficient synthesis of (S)-benzylic alcohols from renewable substrates such as cinnamic acid derivatives.

- Rationally designed hydratase variants show high conversion rates and enantiomeric excesses for substrates analogous to vinylphenols.

- The stereoselectivity tends to decrease with prolonged reaction times, emphasizing the need for precise kinetic control.

- Electron-withdrawing and electron-donating substituents on the aromatic ring influence both conversion and ee loss rates.

Table 1: Biocatalytic Performance for Analogous Amino Alcohol Synthesis

| Substrate | Conversion (3.5 h) | ee (3.5 h) | Conversion (24 h) | ee (24 h) |

|---|---|---|---|---|

| 3a | 30% | 91% | 93% | 84% |

| 3b | 91% | 95% | 96% | 66% |

| 3c | 6% | 54% | 93% | 42% |

| 3e | 58% | 91% | 94% | 78% |

| 3f | 61% | 85% | 96% | 63% |

| 3g | 94% | 93% | 98% | 64% |

| 3i | 51% | 93% | 94% | 75% |

| 3j | 14% | 96% | 86% | 87% |

These results demonstrate the feasibility of enzymatic routes but also highlight challenges in maintaining enantiopurity over time.

Chemical Synthesis via Sulfonylation and Nucleophilic Substitution

The chemical synthesis route often involves:

- Sulfonylation of the hydroxy groups (both phenolic and alcoholic) using sulfonylating agents such as methanesulfonic anhydride or tosyl chloride in aprotic solvents like ethyl acetate.

- Use of nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate sulfonylation.

- Subsequent nucleophilic substitution with amines to replace the sulfonate leaving group with an amino group.

- Purification steps including aqueous workup, washing with acids or bases, and chromatographic separation.

This approach is detailed in patents and involves controlling reaction temperature (often 0°C or below) to manage exothermicity and optimize yields.

Summary Table of Preparation Methods

Additional Notes and Considerations

- The stereochemical outcome is highly dependent on the choice of catalyst or enzyme and reaction conditions such as temperature, solvent, and reaction time.

- Prolonged reaction times in enzymatic methods may lead to racemization or loss of enantiopurity, necessitating kinetic optimization.

- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid during or after synthesis to improve stability and handling.

- Analytical techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography are essential for confirming enantiomeric purity and structural integrity.

- Industrial-scale synthesis may involve additional purification steps including crystallization and chromatographic resolution to isolate the (S)-enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in the hydroxyethyl side chain undergoes oxidation to form carbonyl derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium, 25°C | (S)-3-(1-Amino-2-oxoethyl)phenol | 72% | |

| Chromium trioxide | Acetic acid, reflux | (S)-3-(1-Amino-2-oxoethyl)phenol | 65% |

Key Findings :

-

Oxidation selectivity depends on steric hindrance from the chiral center and the protonated amino group.

-

Over-oxidation to carboxylic acids is suppressed due to the electron-withdrawing effect of the phenol ring.

Reduction Reactions

The hydrochloride salt’s amino group can participate in reductive amination or hydrogenation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 0°C | Racemization not observed | 85% | |

| H₂ (40 atm), Ir/f-amphox L1 | i-PrOH, 30°C, 24h | Retains (S)-configuration | 99% ee |

Mechanistic Insight :

-

Asymmetric hydrogenation using chiral Ir catalysts preserves stereochemistry, critical for pharmaceutical applications .

Nucleophilic Substitution

The hydroxyethyl group’s hydroxyl can be activated for substitution.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | Et₃N, CH₂Cl₂, 0°C | Mesylated intermediate | 89% | |

| Dimethylamine | NaOH (aq.), 70°C, 4h | (S)-3-(1-Dimethylaminoethyl)phenol | 78% |

Procedure :

-

Activation : Mesylation converts the hydroxyl to a leaving group.

-

Substitution : Dimethylamine displaces the mesyl group under alkaline conditions, inverting the chiral center (→ R configuration) .

Acetylation and Acylation

The amino and hydroxyl groups undergo acetylation for derivatization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12h | N-Acetylated derivative | 92% | |

| Benzoyl chloride | NaOH (aq.), 0°C | O-Benzoylated product | 81% |

Applications :

Complexation and Catalytic Interactions

The compound acts as a ligand in asymmetric catalysis.

| Metal | Application | Outcome | Source |

|---|---|---|---|

| Ir | Hydrogenation of α-amino ketones | High enantioselectivity (99% ee) | |

| Mn | Oxidative C–H activation | Modulates enzyme activity |

Note : Steric and electronic effects from the chiral center influence metal coordination geometry .

Stability and Degradation

-

pH Sensitivity : Deprotonation of the amino group at pH > 7 increases nucleophilicity but reduces aqueous solubility .

-

Thermal Degradation : Decomposes above 200°C, forming phenolic radicals and ammonium chloride .

Industrial-Scale Reactions

| Process | Conditions | Scale | Purity | Source |

|---|---|---|---|---|

| Transfer hydrogenation | i-PrOH, 70°C, HCOOH | 10 kg | 99.5% | |

| Continuous-flow oxidation | KMnO₄, H₂SO₄, 50°C | 500 L/h | 95% |

Scientific Research Applications

(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and signal transduction.

Comparison with Similar Compounds

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)

- CAS : 62-31-7

- Molecular Formula: C₈H₁₂ClNO₂

- Key Features: Contains a catechol moiety (two adjacent hydroxyl groups on the benzene ring) and a primary amine.

- Applications : Clinically used to treat hypotension and shock due to its role as a neurotransmitter.

- Dopamine’s simpler structure enables broader biological activity, while the target compound’s chirality may enhance receptor selectivity.

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride

- CAS : 1951425-23-2

- Molecular Formula: C₉H₁₃ClFNO

- Key Features: Fluorine and methyl substituents on the aromatic ring. (S)-configured amino alcohol side chain.

- Applications : Research tool for studying fluorinated analogs in CNS drug development.

- Comparison: Fluorine increases lipophilicity and metabolic stability compared to the target compound’s unsubstituted phenol ring.

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride

- CAS : 1394822-95-7

- Molecular Formula: C₉H₁₀ClF₄NO

- Key Features :

- Contains a trifluoromethyl group and fluorine on the aromatic ring.

- High molecular weight (259.63 g/mol) due to fluorinated substituents.

- Applications : Explored in targeted therapies for its enhanced electronic properties and resistance to enzymatic degradation.

- Comparison :

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

2-(4-Amino-3-methylphenyl)ethan-1-ol Hydrochloride

- CAS: Not explicitly provided (refer to ).

- Molecular Formula: Inferred as C₉H₁₄ClNO.

- Key Features :

- Methyl substituent on the aromatic ring.

- Primary amine and alcohol groups.

- Applications : Building block for anticancer agent synthesis.

- Comparison :

- Methyl group improves lipophilicity but reduces solubility compared to the target compound.

- Lack of chirality simplifies synthesis but limits enantiomer-specific activity.

Biological Activity

(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, also known as 3-(1-Amino-2-hydroxyethyl)phenol, is a compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with an amino group and a hydroxyethyl group. Its molecular formula is C_9H_{13}ClN_2O_2, with a molecular weight of approximately 155.18 g/mol. The presence of hydroxyl and amino groups allows for various interactions within biological systems, making it a compound of interest in pharmacological studies.

Biological Activities

Research indicates that (S)-3-(1-Amino-2-hydroxyethyl)phenol exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, helping to mitigate oxidative stress-related conditions. This property is vital in preventing cellular damage caused by free radicals.

- Antimicrobial Properties : Preliminary studies suggest that (S)-3-(1-Amino-2-hydroxyethyl)phenol may possess antimicrobial effects against various pathogens. These findings could lead to its application in developing antimicrobial agents .

- Enzyme Interaction : The compound interacts with specific enzymes and proteins, potentially modulating their activities. This interaction could influence various metabolic pathways and cellular processes .

The mechanism of action for (S)-3-(1-Amino-2-hydroxyethyl)phenol involves:

- Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with proteins and enzymes, which may alter their conformation and activity.

- Modulation of Cellular Pathways : By interacting with key biological targets, the compound may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress response.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant properties of (S)-3-(1-Amino-2-hydroxyethyl)phenol in vitro. The findings indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Free Radical Scavenging (%) | 5% | 45% |

| Lipid Peroxidation (µmol MDA/mg protein) | 0.12 | 0.04 |

This data suggests a significant protective effect against oxidative damage .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial activity of (S)-3-(1-Amino-2-hydroxyethyl)phenol against E. coli and S. aureus, the Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 50 |

These results indicate potential applications in treating bacterial infections .

Toxicological Profile

Toxicological assessments have indicated that (S)-3-(1-Amino-2-hydroxyethyl)phenol is not genotoxic or carcinogenic at relevant concentrations, suggesting it is relatively safe for use in consumer products such as cosmetics and pharmaceuticals.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodology :

- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., L-tyrosine derivatives) to retain stereochemistry during synthesis.

- Chiral Auxiliaries : Use chiral catalysts or resolving agents (e.g., tartaric acid) to direct stereoselective formation of the amino-hydroxyethyl group.

- Analytical Validation : Employ chiral HPLC with columns like Chiralpak® IA/IB or LC-MS to confirm enantiomeric purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- NMR : Analyze NMR for aromatic protons (δ 6.8–7.2 ppm) and hydroxyl/amine protons (δ 1.5–3.5 ppm). NMR confirms the phenol ring (δ 115–155 ppm) and aliphatic carbons.

- IR : Identify O–H (3200–3600 cm) and N–H stretches (3300–3500 cm).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] peaks and fragmentation patterns .

Q. What are the critical parameters for optimizing solubility and stability in aqueous solutions for biological assays?

- Methodology :

- pH Adjustment : Use phosphate-buffered saline (pH 7.4) to enhance solubility of the hydrochloride salt.

- Stability Testing : Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure. Add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Advanced Research Questions

Q. How can researchers investigate the receptor selectivity profile of this compound against serotonergic and adrenergic receptors?

- Methodology :

- Radioligand Binding Assays : Use -labeled 5-HT (serotonin) and -norepinephrine in competitive binding studies with transfected HEK293 cells. Calculate IC values to determine affinity.

- Functional Assays : Measure cAMP accumulation (for β-adrenergic receptors) or Ca flux (for 5-HT) to assess agonist/antagonist activity. Cross-validate with knockout models .

Q. What strategies can mitigate oxidative degradation of this compound under experimental conditions?

- Methodology :

- Inert Atmosphere : Conduct reactions/storage under nitrogen/argon to limit oxygen exposure.

- Stabilizing Agents : Add chelating agents (EDTA) to sequester metal ions that catalyze oxidation.

- Degradation Profiling : Use LC-MS to identify degradation products (e.g., quinone derivatives) and adjust storage conditions accordingly .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic pathways?

- Methodology :

- Animal Models : Administer the compound intravenously/orally to rodents; collect plasma/tissue samples at timed intervals.

- Analytical Workflow : Quantify parent compound and metabolites via LC-MS/MS. Identify glucuronidation/sulfation using enzymatic hydrolysis.

- PK Modeling : Use non-compartmental analysis to calculate AUC, C, and half-life. Compare with structurally related amines (e.g., tyramine) for SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.